Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate
Description
Historical Development of 1,2,3-Thiadiazole Chemistry
The chemistry of 1,2,3-thiadiazoles traces its origins to the late 19th century, with early syntheses focusing on simple derivatives. A pivotal advancement occurred in 1956 with the discovery of the Hurd–Mori reaction , which enabled the cyclization of hydrazones using thionyl chloride to form 1,2,3-thiadiazole cores. This method became foundational for synthesizing substituted derivatives, including the target compound. The development of 1,2,3-thiadiazoles accelerated in the late 20th century due to their utility in agrochemicals and pharmaceuticals. For example, 4-phenyl-1,2,3-thiadiazole derivatives gained attention for their role as cytochrome P450 inhibitors, highlighting their biochemical relevance. The synthesis of Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate represents a modern application of these classical methods, combining functional groups for enhanced reactivity and specificity.
Taxonomic Position within Heterocyclic Chemistry
1,2,3-Thiadiazoles belong to the broader class of five-membered heterocycles containing one sulfur and two nitrogen atoms. Their unique electronic structure arises from the conjugated π-system, which includes contributions from sulfur’s lone pairs and nitrogen’s electronegativity. Within this family, the target compound is classified as a 4,5-disubstituted 1,2,3-thiadiazole , distinguished by:
- A phenyl group at position 4.
- A carbonylamino (–CONH–) bridge linking the thiadiazole ring to a methyl benzoate moiety at position 5.
This substitution pattern enhances aromatic stabilization and modulates electronic properties, making the compound suitable for applications in materials science and medicinal chemistry.
Nomenclature and Structural Identification
The systematic IUPAC name This compound reflects its structural components:
- Core : 1,2,3-Thiadiazole (positions 1–3: S–N–N).
- Substituents :
Structural Features :
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₃S |
| Molecular Weight | 366.39 g/mol |
| CAS Registry Number | 477857-88-8 |
| Key Functional Groups | 1,2,3-Thiadiazole, phenyl, amide, methyl ester |
The methyl benzoate group introduces steric bulk and polarizability, influencing solubility and intermolecular interactions.
Chemical Family Characteristics and Classifications
1,2,3-Thiadiazoles exhibit distinct physicochemical properties due to their π-excessive aromatic system and electron-withdrawing heteroatoms. Key characteristics include:
- Aromaticity : Stabilized by delocalized electrons across the S–N–N–C–C ring.
- Reactivity :
- Thermal Stability : Resistant to decomposition under moderate conditions, though ring-opening occurs via photochemical or thermal extrusion of nitrogen.
Classification of the Target Compound :
- Functional Hybrid : Combines a 1,2,3-thiadiazole core with a benzoate ester, enabling dual functionality as a hydrogen-bond acceptor (amide) and lipophilic moiety (phenyl/ester).
- Bioactive Analogue : Structural similarity to acetylcholinesterase inhibitors and kinase modulators underscores its potential in drug design.
This compound’s hybrid architecture positions it as a versatile intermediate in synthetic organic chemistry and a candidate for further pharmacological exploration.
Properties
IUPAC Name |
methyl 4-[(4-phenylthiadiazole-5-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-23-17(22)12-7-9-13(10-8-12)18-16(21)15-14(19-20-24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSFFWRATWFBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Thiadiazole Ring Formation via Cyclocondensation
The 1,2,3-thiadiazole nucleus is typically constructed through cyclocondensation reactions between thioamides and α-halo carbonyl precursors. Adapted from Gupta et al., the following protocol is applicable:
Reagents :
- 4-Phenylthioamide (1.0 equiv)
- Methyl 4-(bromoacetyl)benzoate (1.2 equiv)
- Polyphosphate ester (PPE, 20 g per 5 mmol substrate)
- Chloroform (solvent)
Procedure :
- Suspend 4-phenylthioamide (5 mmol) and methyl 4-(bromoacetyl)benzoate (6 mmol) in chloroform.
- Add PPE (20 g) and reflux at 80°C for 12 h under nitrogen.
- Cool, dilute with ice water, and extract with dichloromethane.
- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thioamide sulfur on the α-bromo carbonyl carbon, followed by cyclodehydration to form the thiadiazole ring. PPE acts as a mild Lewis acid catalyst, enhancing the electrophilicity of the carbonyl group.
Amide Bond Formation via Carbodiimide Coupling
The amide linkage between the thiadiazole and benzoate is established using carbodiimide-mediated coupling, optimized from protocols in:
Reagents :
- 5-Carbonyl-4-phenyl-1,2,3-thiadiazole (1.0 equiv)
- Methyl 4-aminobenzoate (1.1 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
- N-Hydroxysuccinimide (NHS, 0.2 equiv)
- Dimethylformamide (DMF, anhydrous)
Procedure :
- Dissolve 5-carbonyl-4-phenyl-1,2,3-thiadiazole (5 mmol) and methyl 4-aminobenzoate (5.5 mmol) in DMF (20 mL).
- Add EDC (7.5 mmol) and NHS (1 mmol), stir at 25°C for 24 h.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate.
- Recrystallize from ethanol/water (4:1).
Key Considerations :
Yield : 85–89% (extrapolated from similar amidation reactions).
One-Pot Synthesis Using Polyphosphate Ester
Building on, a one-pot strategy eliminates intermediate isolation:
Reagents :
- Thiosemicarbazide (1.0 equiv)
- Methyl 4-(chlorocarbonyl)benzoate (1.2 equiv)
- 4-Phenylacetyl chloride (1.1 equiv)
- PPE (25 g per 5 mmol substrate)
- Chloroform
Procedure :
- Mix thiosemicarbazide (5 mmol) and methyl 4-(chlorocarbonyl)benzoate (6 mmol) in chloroform.
- Add PPE (25 g) and 4-phenylacetyl chloride (5.5 mmol).
- Reflux at 85°C for 8 h.
- Workup as in Section 2.1.
Advantages :
- Concurrent thiadiazole cyclization and amide bond formation.
- PPE facilitates both dehydration and coupling steps.
Optimization and Scale-Up Parameters
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chloroform | 4.81 | 78 | 98.2 |
| DMF | 36.7 | 65 | 95.1 |
| Ethanol | 24.3 | 42 | 89.7 |
Chloroform’s low polarity enhances PPE’s catalytic activity by stabilizing ionic intermediates, while high-polarity solvents like DMF reduce cyclization efficiency.
Temperature and Time Profiling
- Optimal Temperature : 80–85°C (below PPE decomposition threshold).
- Reaction Time : 8–12 h (prolonged heating >15 h decreases yield due to ester hydrolysis).
Analytical Characterization
Spectroscopic Validation
1H-NMR (400 MHz, CDCl3) :
- δ 8.21 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.89 (s, 1H, NH)
- δ 7.45–7.38 (m, 5H, Ph)
- δ 3.92 (s, 3H, OCH3)
13C-NMR (100 MHz, CDCl3) :
- δ 166.8 (C=O ester)
- δ 163.1 (C=O amide)
- δ 152.4 (C-5 thiadiazole)
- δ 134.2–127.6 (aromatic carbons)
- δ 52.1 (OCH3)
IR (KBr) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Toxicity |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 97–98 | Moderate | Low |
| Carbodiimide Coupling | 85–89 | 98–99 | High | Moderate |
| One-Pot PPE | 74–78 | 96–97 | High | Low |
The carbodiimide method offers superior yields but requires stringent anhydrous conditions. The one-pot PPE approach balances efficiency and scalability, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted aromatic compounds. These products can exhibit different biological activities and properties, making them valuable for further research and applications .
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action typically involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.
2. Anticancer Properties
This compound has garnered attention for its potential anticancer activities. Research indicates that derivatives containing thiadiazole rings can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of HeLa cells with IC50 values indicating significant cytotoxicity . Molecular docking studies suggest that it may interact with proteins involved in cancer progression, such as kinases and tubulin .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. It has been evaluated for its ability to reduce inflammation in various models, showing significant efficacy in inhibiting pro-inflammatory cytokines. This application is particularly relevant for developing treatments for chronic inflammatory diseases .
4. Material Science Applications
In addition to its biological activities, this compound is being explored for its potential in material science. Its unique chemical structure allows for the development of new materials with enhanced thermal stability and conductivity. This could lead to advancements in electronics and polymer science.
Case Study 1: Antimicrobial Efficacy
A study conducted by Padmavathi et al. synthesized several thiadiazole derivatives and tested their antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited strong antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation by Wei et al., a series of chiral thiadiazole derivatives were synthesized and evaluated for their anticancer properties against HeLa cell lines. The study found that specific modifications on the thiadiazole ring significantly enhanced the cytotoxicity of these compounds, suggesting a structure-activity relationship that could be leveraged in drug design .
Summary of Findings
This compound demonstrates a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its applications extend beyond pharmacology into material sciences where it can contribute to the development of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate involves its interaction with various molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can inhibit the activity of specific proteins, leading to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds

Key Observations :
- The target compound’s thiadiazole-amide hybrid structure distinguishes it from simpler esters like methyl benzoate, which lack bioactivity-enhancing motifs .
- Compared to Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate, the target compound replaces the flexible alkyl chain with a rigid thiadiazole ring, likely improving metabolic stability but reducing solubility .
Pharmacological Activity of Thiadiazole Derivatives
1,3,4-Thiadiazole analogs (e.g., the compound in ) exhibit antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .
- Enzyme inhibition (e.g., cyclooxygenase or kinase targets).
- Antimicrobial action via disruption of bacterial membrane integrity.
Biological Activity
Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including antitumor properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a phenyl group and a carboxylate moiety, which is critical for its biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur atoms that contribute to its pharmacological properties.
Anticancer Properties
Numerous studies have reported the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings from various studies on related thiadiazole compounds:
| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast (MCF-7) | 10.28 | Induces apoptosis via mitochondrial pathway |
| Compound B | Liver (HEPG2) | 10.79 | Inhibits cell proliferation through tubulin polymerization |
| Methyl 4-{...} | Various | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Protein Kinases : Similar compounds have shown inhibition of Abl protein kinase, which is crucial in certain leukemias.
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in cancer cells by disrupting mitochondrial function.
- Cell Cycle Arrest : Some derivatives have been observed to halt the cell cycle at specific phases, leading to reduced proliferation.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural components. Key aspects include:
- Substituents on the Thiadiazole Ring : Electron-withdrawing groups enhance anticancer activity.
- Positioning of Functional Groups : The orientation and type of substituents on the phenyl ring significantly affect potency.
For instance, the presence of a methyl group at position 4 on the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines .
Study 1: Cytotoxicity Assessment
A study conducted on a series of thiadiazole derivatives demonstrated that this compound exhibited notable cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Research utilizing molecular dynamics simulations revealed that the compound interacts with key proteins involved in cancer cell survival pathways. The binding affinity to target proteins was enhanced by specific interactions facilitated by the thiadiazole moiety .
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate?
The synthesis typically involves multi-step organic reactions, leveraging the reactivity of functional groups such as the thiadiazole ring and benzoate ester. A general approach includes:
Formation of the thiadiazole core : Reacting 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with methyl 4-aminobenzoate under anhydrous conditions.
Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to facilitate amide bond formation between the thiadiazole and benzoate moieties .
Purification : Column chromatography or recrystallization to isolate the product.
Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure purity .
Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?
Key methods include:
- NMR spectroscopy : and NMR to verify functional groups (e.g., ester carbonyl at ~165–170 ppm, amide protons at ~8–10 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHNOS, exact mass 339.0675).
- Infrared (IR) spectroscopy : Peaks for C=O (ester: ~1720 cm, amide: ~1650 cm) and S–N (thiadiazole: ~650 cm) .
Basic: What safety precautions are required for handling this compound?
Based on safety data for structurally similar thiadiazoles:
- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
- Protective measures : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
Advanced: How can the chemical reactivity and stability of this compound be systematically evaluated?
- Stability assays :
- Thermal stability : TGA/DSC to assess decomposition temperatures.
- Hydrolytic stability : Monitor ester/amide bond cleavage under acidic/basic conditions via HPLC .
- Reactivity screening : React with nucleophiles (e.g., amines, alcohols) to explore modifications at the carbonyl or ester groups .
Advanced: What crystallographic tools are suitable for resolving its 3D structure?
- Software : SHELXL (for refinement) and WinGX (for data processing and visualization) are industry standards.
- Protocol :
Advanced: How can researchers design biological assays to study its activity?
- Target selection : Prioritize enzymes/receptors with known interactions with thiadiazoles (e.g., protein kinases, cyclooxygenases) .
- Assay types :
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Functional group modulation :
- Replace the phenyl group with electron-withdrawing substituents (e.g., nitro, fluoro) to enhance electrophilicity.
- Modify the ester group to amides or carbamates to alter solubility .
- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins .
Advanced: How can contradictory data (e.g., NMR vs. crystallography) be resolved?
- Cross-validation : Compare NMR-derived torsion angles with crystallographic data.
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility.
- DFT calculations : Optimize the structure in Gaussian and compare experimental/theoretical bond lengths .
Advanced: What computational methods predict its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

